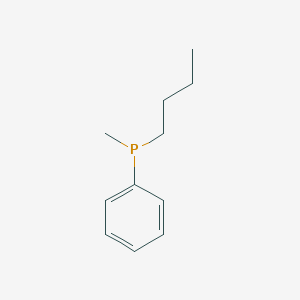
Butyl(methyl)phenylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl(methyl)phenylphosphane is a tertiary phosphine compound characterized by the presence of a butyl, methyl, and phenyl group attached to a phosphorus atom. Tertiary phosphines are known for their significant role in various chemical reactions, particularly in catalysis and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tertiary phosphines, including butyl(methyl)phenylphosphane, typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with chlorophosphines . For example, the reaction of butylmagnesium bromide with chloromethylphenylphosphine can yield this compound under controlled conditions .
Industrial Production Methods
Industrial production of tertiary phosphines often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Butyl(methyl)phenylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The phosphorus atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphines.
Scientific Research Applications
Butyl(methyl)phenylphosphane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of butyl(methyl)phenylphosphane involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom donates electron density to the metal, stabilizing the transition state and facilitating the reaction . The molecular targets and pathways involved depend on the specific catalytic system and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used tertiary phosphine with three phenyl groups.
Butyl(phenyl)phosphane: Similar to butyl(methyl)phenylphosphane but lacks the methyl group.
Methyl(phenyl)phosphane: Similar but lacks the butyl group.
Uniqueness
This compound is unique due to its specific combination of butyl, methyl, and phenyl groups, which confer distinct steric and electronic properties. This uniqueness makes it particularly valuable in certain catalytic applications where specific ligand environments are required .
Properties
CAS No. |
36050-91-6 |
|---|---|
Molecular Formula |
C11H17P |
Molecular Weight |
180.23 g/mol |
IUPAC Name |
butyl-methyl-phenylphosphane |
InChI |
InChI=1S/C11H17P/c1-3-4-10-12(2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
InChI Key |
GHSJQOGVLZRRPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



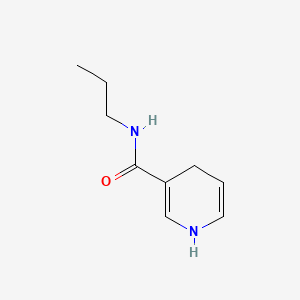
![7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-ylurea](/img/structure/B14686255.png)
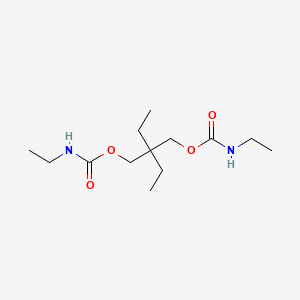
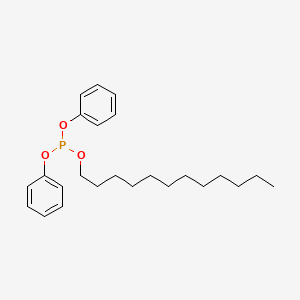
![alpha-[4-Trifluoromethylphenyl]-2-aminocinnamic acid](/img/structure/B14686275.png)

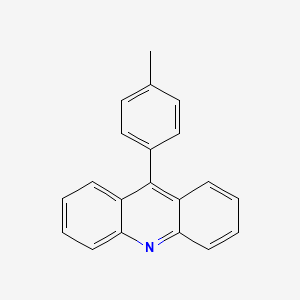
![3-[[[4-[2-[(3-Hydroxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]phenol](/img/structure/B14686299.png)
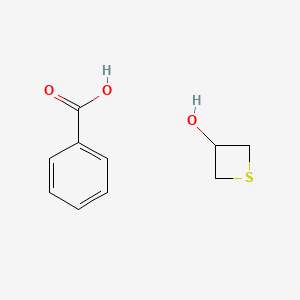
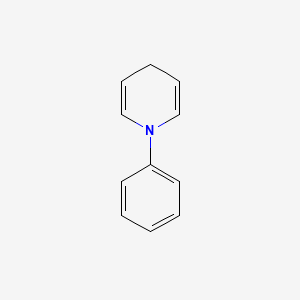
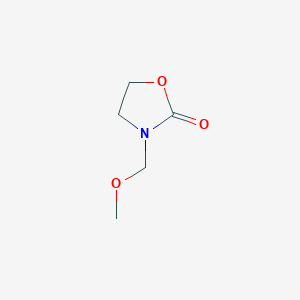

![3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-2,3,3a,4,5,5a,6,10,10a,11,12,12a-dodecahydro-1h-cyclopenta[7,8]phenanthro[2,3-c][1,2,5]oxadiazole](/img/structure/B14686318.png)
